crystallin betaS
Description
Properties
CAS No. |
148467-57-6 |
|---|---|
Molecular Formula |
C6H7NO2 |
Synonyms |
crystallin betaS |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Crystallin Betas
Primary and Secondary Structural Characteristics of Crystallin BetaS
This compound is a polypeptide chain with a defined amino acid sequence, representing its primary structure. The complete primary structure of betaS-crystallin from human lens has been elucidated through methods like automatic Edman degradation and fast-atom-bombardment mass spectroscopy to identify the blocked N-terminal dipeptide. nih.gov Sequence comparisons reveal a closer relationship to human gamma-crystallin (53% identity) than to beta A3/A1 crystallin (37% identity). nih.gov
The secondary structure of betaS-crystallin is predominantly composed of beta-sheets. proteopedia.orgnih.gov These beta-sheets arrange in an antiparallel fashion, forming the basis of the protein's characteristic fold. mdpi.comexpasy.orgnih.gov
Tertiary Fold: The Double Greek Key Motif Architecture
The tertiary structure of betaS-crystallin, like other βγ-crystallins, is characterized by a bilobal structure, consisting of two similar domains. ebi.ac.uknih.govwikipedia.org Each of these domains is, in turn, composed of two similar structural motifs known as the "Greek key" motif. expasy.orgnih.govebi.ac.ukwikipedia.org Each Greek key motif typically consists of four antiparallel beta-strands connected by loops or hairpins. mdpi.comexpasy.orgnih.gov In the double Greek key motif architecture, these motifs are arranged in a specific way, with the two domains connected by a short peptide linker. ebi.ac.ukwikipedia.orgnih.gov This arrangement contributes significantly to the protein's compact fold and high intrinsic stability. nih.gov The Greek key motifs in crystallins can also represent potential calcium-binding sites. vulcanchem.com
Quaternary Structure and Oligomerization States
Beta-crystallins, including betaS, are known to form oligomers, distinguishing them from the monomeric gamma-crystallins. wikipedia.orgrcsb.org These oligomers can exist in different aggregation states, such as dimers, tetramers, and higher-order assemblies. vulcanchem.comnih.gov
Dimerization and Higher-Order Assembly Mechanisms
Beta-crystallins associate into oligomers under physiological conditions. nih.govnih.gov Dimerization is a fundamental step in the assembly of beta-crystallins. For example, betaB2-crystallin forms a solution dimer through domain swapping. rcsb.org However, other beta-crystallins like betaB1-crystallin can form dimers through different interfaces used for higher assembly in crystal lattices. rcsb.org The formation of higher-order oligomers from dimers involves specific interactions. For instance, in alpha-crystallin (a related sHSP), dimers assemble into oligomers via interactions mediated by terminal regions. ox.ac.uk A hierarchy of interactions contributes to building multimers of varying sizes. pnas.org
Research findings highlight different aggregation states observed for beta-crystallins:
| Aggregation Form | Molecular Weight | Predominance | Composition |
| Octameric βH | >200 kDa | Prenatal lens | Contains βB1a and βB1b |
| Tetrameric βL1 | ~100 kDa | Adult lens | Contains various β polypeptides |
| Dimeric β | ~46 kDa | Variable | Contains various β polypeptides |
Beta-crystallins can self-associate to form homodimers and can also form heterodimers with other beta-crystallins. nih.govmaayanlab.cloud Acidic and basic beta-crystallin subunits tend to favor heterologous association. nih.gov For example, beta B2 associates with either beta B3 or beta A4, forming heterodimers, while a larger oligomer is formed with beta A3. nih.gov
Role of N-terminal Extensions in Oligomerization and Inter-molecular Interactions
A key difference between beta-crystallins and gamma-crystallins is the presence of terminal extensions in beta-crystallins. vulcanchem.com All beta-crystallins possess N-terminal extensions. vulcanchem.com These N-terminal extensions play a significant role in mediating interactions and directing the assembly of beta-crystallin oligomers. rcsb.orgnih.gov
Studies involving N-terminally deleted variants of beta-crystallins have demonstrated the importance of these extensions in association. nih.gov For instance, removal of the N-terminal 41 residues of betaB1 has been shown to suppress oligomerization and prevent protein crystallization. nih.gov While deletion of shorter segments might not cause apparent changes, loss of certain N-terminal residues can increase the tendency for self-association. nih.gov The N-terminal extensions can switch between interacting with water and interacting with other protein molecules depending on concentration, which could be important for maintaining the refractive index gradient in the lens. rcsb.org
Mechanisms of Domain Swapping in Beta-Crystallin Assembly
Domain swapping is a mechanism employed by beta-crystallins to form diverse complexes and contribute to their arrangement within lens cells. vulcanchem.comrcsb.org In domain swapping, a structural element from one protein molecule is exchanged with the same structural element from another identical molecule, leading to the formation of a new oligomeric structure. BetaB2-crystallin, for example, forms domain-swapped dimers where subunits consist of two domains connected by a linker peptide. nih.govrcsb.org This process is determined by the protein sequence rather than assembly conditions. rcsb.org Conservation of the assembly interface by domain swapping is a device adopted by betaB2-crystallin to form a solution dimer. rcsb.org This mechanism contributes to the formation of higher-order assemblies and is considered key to mediating the appropriate refractive index of the lens. maayanlab.cloud
Conformational Flexibility and Dynamic Transitions
This compound, like other crystallins, exhibits conformational flexibility and undergoes dynamic transitions that are crucial for its function and stability. Molecular dynamics simulations and analyses have been used to study the dynamic behavior of beta-crystallins. sciencepublishinggroup.comnih.gov
Studies on betaB2-crystallin dimers have identified different types of movements, including twist propeller motion, scissors-type hinge motion, and shear motion between domains. sciencepublishinggroup.com The N-terminal beta-sheet has been shown to be among the most correlated segments in these movements. sciencepublishinggroup.com Local flexibility can exist even in folded regions, such as a beta-hairpin in the N-terminal domain of rodent betaB2-crystallin. nih.gov Replacing a cysteine residue in this beta-hairpin with an aromatic residue can increase conformational stability and reduce the unfolding rate. nih.gov
Conformational flexibility is particularly notable in terminal regions and loops. rcsb.orgnih.govmdpi.com For instance, flexible loops in the N-terminal domains and the N-terminal extensions of beta B2 can adopt various conformations. rcsb.org The N- and C-terminal ends and loop regions have been identified as highly flexible in other crystallins, and this flexibility can be enhanced by mutations, potentially leading to exposure of hydrophobic residues and driving aggregation. nih.gov The dynamic nature and conformational changes of crystallins are intimately linked to their role in maintaining lens transparency and their susceptibility to aggregation, which can lead to cataract formation. nih.govmaayanlab.cloudnih.govmdpi.com
Analysis of Dynamic Compact Regions and Inter-Domain Interactions
The domains of βγ-crystallins, including those in this compound, are formed by the intricate packing of Greek key motifs. The core of each domain is highly hydrophobic, enriched in aromatic and sulfur-containing residues. nih.gov The NTD and CTD interact via a compact hydrophobic interface. mdpi.com This inter-domain interface is critical for maintaining the stability of βγ-crystallins. mdpi.com Studies on related gamma-crystallins suggest that the interdomain interface plays an important role in stabilizing the final conformation of the N-terminal domain after folding. mdpi.com These interface interactions have also been indicated as contributing to high kinetic barriers during the early stages of unfolding. mdpi.com
In beta-crystallins, domain interactions analogous to those within monomeric gamma-crystallins are intermolecular, related by a crystallographic dyad in the dimer. nih.gov The intersubunit domain interface in beta B2-crystallin dimer is very similar to the intradomain interface of gamma B-crystallin, although sequence differences lead to an increase in polar interactions between domains in beta B2. nih.gov The N-terminal extensions in beta-crystallins play a significant role in mediating interactions between tetramers. rcsb.org For instance, in beta B2-crystallin, one of the N-terminal extensions interacts with a hydrophobic patch on the N-terminal domain of another tetramer. rcsb.org These observations suggest how N-terminal extensions can switch between interacting with water and interacting with protein depending on their relative concentrations, potentially aiding in maintaining a refractive index gradient. rcsb.org
Computational Modeling and Simulation of this compound Dynamics
Computational methods, particularly molecular dynamics (MD) simulations, are valuable tools for studying the conformational dynamics and stability of this compound at an atomic level.
Molecular Dynamics Simulations for Conformational Studies
MD simulations are employed to investigate the structural and functional behaviors of crystallins, including CRYBS and related βγ-crystallins. nih.govbiorxiv.org These simulations can assess properties like root-mean-square deviation (RMSD), radius of gyration (Rg), solvent accessible surface area (SASA), root-mean-square fluctuation (RMSF), hydrogen bonding, and dynamic cross-correlation matrix (DCCM) analyses. biorxiv.org
MD simulations have been used to evaluate the conformational stability of deamidated and mutated human beta B2-crystallin. nih.gov These studies have revealed that post-translational modifications and mutations can induce critical changes in protein conformation and native contacts. nih.gov High-temperature MD simulations can accelerate protein unfolding while preserving the pathway, providing insights into stability and aggregation. mdpi.com
Simulations starting from denaturant-induced structures of related crystallins, like human γD-crystallin, have shown how these higher-energy structures change in a physiological solvent environment. mdpi.com Analysis of RMSD trajectories indicates that denaturant-induced structures exhibit higher RMSD values and greater fluctuations. mdpi.com MD simulations can also help examine critical interactions maintaining structural stability, such as those within the interdomain interface. mdpi.com
MD simulations have been used to study the interaction of other crystallins, like alphaB-crystallin, with amyloid peptides, providing insights into chaperone activity and the prevention of aggregation. plos.org These simulations can reveal the dynamics of binding and the nature of the interactions involved. plos.org
Small Angle X-ray Scattering (SAXS) and Form Factor Modeling
Small Angle X-ray Scattering (SAXS) is a technique used to study the size and shape of proteins in solution, including beta-crystallins. SAXS experiments provide information such as the radius of gyration (Rg) and molecular weight. rit.edu SAXS data can be used to mathematically model the scattering "form-factor," which describes the size and shape of individual particles. rit.edu
SAXS has been applied to study beta-crystallins to understand their oligomeric states and conformational changes. For example, SAXS experiments on beta B2-crystallin have been used to analyze different oligomeric states, such as dimers and tetramers, in solution. nih.gov These studies can reveal differences in the structure and shape of these oligomers. nih.gov
Modeling of SAXS data can be challenging due to factors like the presence of intrinsically disordered regions and oligomeric complexity. rit.edu Despite these challenges, models can be developed that agree with scattering data, particularly at low q ranges. rit.edu Potential methods to improve modeling include incorporating information from molecular dynamics simulations and using SAXS fitting algorithms. rit.edu
SAXS studies on beta B2-crystallin have indicated that the dimer in solution resembles the lattice beta B1-crystallin dimer, while the tetramer in solution resembles its lattice tetramer, suggesting a domain-swapped structure. nih.gov The Rg values obtained from SAXS can provide information about the compactness and shape of the protein oligomers. nih.gov
Advanced Structural Elucidation Techniques
Advanced structural techniques are essential for determining the three-dimensional arrangement of atoms in this compound and its oligomeric forms, providing a basis for understanding their function and interactions.
X-ray Crystallography of this compound Oligomers
X-ray crystallography is a powerful technique used to determine the high-resolution three-dimensional structure of proteins, including beta-crystallins. This method involves crystallizing the protein and then diffracting X-rays through the crystal to obtain electron density maps, which are used to build atomic models.
X-ray crystallography has been instrumental in revealing the structures of beta-crystallin oligomers. The structure of beta B2-crystallin dimer has been solved at high resolution (e.g., 2.1 Å). nih.govnih.gov These structures show that each subunit consists of N and C-terminal domains, each formed from two Greek key motifs. nih.gov Domain interactions analogous to those within monomeric gamma-crystallin are intermolecular in the beta B2 dimer, related by a crystallographic dyad. nih.gov
Crystallographic studies have also provided insights into the packing of beta-crystallin oligomers in crystal lattices. For example, beta B2-crystallin can crystallize in different space groups (I222 and C222), with the protein packing as a tetramer with 222 symmetry. rcsb.org Analysis of tetramer contacts in the C222 lattice shows that the interaction sites break the 222 symmetry of the tetramers. rcsb.org The N-terminal extensions play a major role in directing interactions between tetramers in these lattices. rcsb.org
X-ray crystallography has also been used to study the structure of truncated forms of beta-crystallins, such as human beta B1-crystallin. capes.gov.br The crystal structure of truncated human beta B1 showed that the homodimer is not domain swapped but has intramolecularly paired domains, similar to monomeric gamma-crystallins. capes.gov.br However, this dimer resembles half of the crystallographic bovine beta B2 tetramer, suggesting its suitability for forming higher-order lattice interactions through hydrophobic surface patches, linker regions, and sequence extensions. capes.gov.br
These crystallographic studies provide detailed atomic information about how beta-crystallin subunits assemble into oligomers and how these oligomers interact, which is crucial for understanding their role in maintaining lens transparency and their involvement in cataract formation.
Cryo-Electron Microscopy (Cryo-EM) Applications in this compound Research
Research into the molecular architecture and conformational dynamics of crystallin proteins, including this compound, has extensively utilized various structural biology techniques to elucidate their roles in maintaining lens transparency and their involvement in cataract formation. While techniques such as X-ray crystallography have been widely applied to determine the high-resolution structures of various beta-crystallins, detailed research findings specifically focusing on the application of Cryo-Electron Microscopy (Cryo-EM) solely in the study of this compound, including specific data tables derived from such studies, were not prominently found within the scope of the conducted search.
Structural studies of beta-crystallins have primarily focused on understanding their characteristic "Greek key" motifs and their arrangement into stable dimers and higher-order assemblies. These studies have provided crucial insights into how these proteins pack together in the lens fiber cells. However, the application of Cryo-EM specifically for determining the structure or analyzing the dynamics of this compound at a level yielding detailed findings and data tables comparable to extensive X-ray crystallography data for other beta-crystallins was not a primary outcome of the search results.
Genetic and Epigenetic Regulation of Crystallin Betas Expression
CRYBS1 Gene Structure and Transcriptional Control Elements
The CRYBS1 gene contains the genetic blueprint for the crystallin betaS protein. Like other eukaryotic genes, its transcription is controlled by specific DNA sequences known as transcriptional control elements. These elements include the core promoter, which is the binding site for RNA polymerase, and proximal and distal regulatory elements such as enhancers, silencers, insulators, and locus control regions. stanford.edu These cis-acting elements serve as binding sites for trans-acting transcription factors, which can either promote or repress gene transcription. stanford.edusamford.edu While detailed information specifically on the CRYBS1 gene structure and its precise transcriptional control elements is not extensively available in the provided search results, studies on other crystallin genes, such as Cryab, Cryaa, Cryba4, Crybb1, and Cryga, indicate that crystallin genes are regulated by lens-specific "minimal" promoter regions and extended 5'-flanking sequences. nih.gov
Developmental Regulation of CRYBS1 Gene Expression in the Lens
The expression of crystallin genes, including those encoding beta-crystallins, is tightly regulated spatially and temporally during lens fiber cell differentiation. nih.gov Historically, it was believed that beta- and gamma-crystallin expression was restricted to lens fiber cells in mammals. arvojournals.org However, studies have shown that several beta- and gamma-crystallin mRNAs and proteins are present and often abundant in adult mammalian lens epithelial cells. arvojournals.orgnih.gov The accumulation of crystallin mRNAs in lens epithelial cells is regulated by complex programs of transcription and degradation, which can be influenced by factors such as stress, age, and cell differentiation. arvojournals.orgnih.gov For instance, studies in rat lens epithelia have revealed distinct patterns of crystallin gene expression in response to culture conditions and the presence of growth factors like FGF2. nih.gov Changes in protein levels generally mirror the changes observed in their corresponding mRNAs. nih.gov
Genetic Variants and Polymorphisms of the CRYBS1 Gene
Genetic variants and polymorphisms within the CRYBS1 gene can influence its expression and the structure or function of the resulting protein, potentially impacting lens transparency and contributing to cataract formation. Genetic variations include single nucleotide polymorphisms (SNPs) and insertion/deletion (InDel) loci. nih.govnih.govfrontiersin.orgfrontiersin.orgnih.govmdpi.com
Single Nucleotide Polymorphisms (SNPs) and their Impact
Single nucleotide polymorphisms (SNPs) are the most common type of genetic variation, involving a change in a single nucleotide base in the DNA sequence. frontiersin.orgpharmgkb.orghee.nhs.uk If a SNP occurs in at least 1% of the population, it is referred to as a SNP. hee.nhs.uk SNPs can occur in coding or non-coding regions of a gene and can affect gene expression at various levels, including mRNA splicing, nuclear export, stability, and translation. nih.govfrontiersin.org
When SNPs occur within the coding sequence, they can be synonymous (not changing the amino acid sequence) or non-synonymous (resulting in an amino acid change). nih.govhee.nhs.uk Non-synonymous SNPs can potentially alter protein activity, while synonymous SNPs might affect translation rates or mRNA half-life. nih.gov SNPs that introduce a premature stop codon can lead to truncated and often non-functional proteins. nih.govhee.nhs.uk
SNPs in regulatory regions, such as promoters or enhancers, can affect the binding of transcription factors and thus alter the level of gene expression. nih.gov For example, SNPs affecting the sequence context of translation initiation codons can influence translation efficiency. nih.govfrontiersin.org While specific SNPs within CRYBS1 and their direct impact are not detailed in the provided results, studies on SNPs in other genes, such as CRY1 and CRY2 (which are circadian clock genes, not crystallins, but illustrate the principle of SNP impact), have shown associations with phenotypic traits like sleep disorders and metabolic syndrome components. nih.govnih.gov This highlights the potential for SNPs in CRYBS1 to have functional consequences.
Post Translational Modifications Ptms and Their Functional Implications for Crystallin Betas
Common PTMs Identified in Crystallin BetaS
This compound, like other lens crystallins, undergoes a range of PTMs. These modifications can alter the protein's charge, conformation, and propensity for aggregation, ultimately affecting its role in maintaining lens transparency.
Phosphorylation: Sites, Kinases, and Functional Consequences
Phosphorylation, the addition of a phosphate (B84403) group to amino acid residues (typically serine, threonine, or tyrosine), is a regulatory PTM observed in crystallins. While specific phosphorylation sites on this compound are not extensively detailed in the provided search results, phosphorylation has been reported for other beta-crystallins, such as beta crystallin A3 and A4, and betaS, suggesting an anti-apoptotic chaperone function in the retinal pigment epithelium (RPE) nih.gov. BetaB2-crystallin is also known to be involved in both cAMP-dependent and independent phosphorylation pathways aging-us.com. Studies on alphaB-crystallin, a related small heat shock protein, have shown that phosphorylation at specific serine residues (Ser19, Ser45, and Ser59) located in the N-terminal domain can influence its chaperone activity portlandpress.com. These findings suggest that phosphorylation of betaS-crystallin may play a role in modulating its interactions with other proteins and its protective functions within the lens environment.
Deamidation and Isomerization: Impact on Stability and Aggregation Propensity
Deamidation, the conversion of asparagine and glutamine residues to aspartic acid and glutamic acid, respectively, and isomerization, the formation of isoaspartate residues, are among the most prevalent age-related modifications in beta-crystallins nih.govbiorxiv.orgbiorxiv.org. These modifications introduce negative charges into the protein, which can lead to structural changes and decreased stability. Deamidation and isomerization are strongly implicated in increasing the aggregation propensity of beta-crystallins, contributing to the formation of light-scattering aggregates characteristic of cataracts nih.govbiorxiv.orguniprot.org.
Studies have identified deamidation sites in betaA1-crystallin (N54, Q164, Q206) and betaA4-crystallin (N100) arvojournals.org. Deamidation occurring at critical structural regions, such as buried interfaces between domains, can significantly disrupt the protein's stability nih.gov. Similarly, deamidations at the protein surface can disrupt interactions with other crystallins nih.gov. The accumulation of these modifications, even at low levels at critical sites, is likely to decrease crystallin stability and lead to aggregation uniprot.org. Deamidation has been shown to decrease the stability and enhance the aggregation pathway of beta-crystallins uniprot.org. The alpha-crystallin chaperone, while protective, is unable to completely prevent deamidated beta-crystallins from insolubilizing nih.gov.
Glycation and Oxidation: Effects on Protein Integrity and Function
Glycation, the non-enzymatic reaction between reducing sugars and protein amino groups, and oxidation are significant age-related PTMs that affect crystallin integrity and function nih.gov. These modifications can lead to the formation of advanced glycation end products (AGEs) and oxidized residues, altering protein structure and promoting cross-linking and aggregation nih.gov.
Glycation sites have been identified in betaB2-crystallin, including multiple lysine (B10760008) residues (Lys 10, 75, 100, 107, 120, 139, 167, and 171) modified by both glucose and fructose, and additional sites (Lys 119 and 47 or 67) modified specifically by fructosylation nih.gov. Ascorbylation, a process involving glycation and oxidation by ascorbate, has also been shown to modify specific sites in beta-crystallins, including K23 in betaB1, K168 and R188 in betaB2, K15, K114, R78, R194, W79, and W181 in betaA1, and W31, R39, R40, R59, and K62 in betaA4 arvojournals.org. These ascorbylation sites have been linked to protein insolubilization arvojournals.org. Oxidation of cysteine residues, such as glutathionylation observed in gammaS-crystallin, can lead to disulfide bond formation and contribute to aggregation nih.gov. These oxidative and glycative modifications compromise the structural integrity of this compound and other crystallins, contributing to the loss of transparency in the aging lens.
Truncation and Proteolysis: Formation of Fragments and their Role in Aggregation
Proteolytic cleavage and subsequent truncation of crystallins are common events in the aging lens, leading to the formation of protein fragments biorxiv.orgnih.govnih.govdtu.dkresearchgate.netpeptidesciences.comscispace.com. Specific cleavages in the N-terminal arm of beta-crystallins occur during lens maturation, resulting in truncated forms that can have impaired oligomerization and increased insolubilization uniprot.orguniprot.org.
Other Modifications: Acetylation, Carbamylation, Methylation
In addition to the more extensively studied PTMs, other modifications such as acetylation, carbamylation, and methylation have also been identified in beta-crystallins. Acetylation, the addition of an acetyl group, and carbamylation, the addition of a carbamyl group, have been observed in beta-crystallins researchgate.netresearchgate.netnih.govnih.gov. Specific carbamylation sites have been detected in betaA4, betaB1, and betaB2 crystallins researchgate.net.
Methylation, particularly S-methylation of cysteine residues, occurs in betaA1/A3-crystallins at specific sites like Cys 64, Cys 99, and Cys 167 in betaA1 nih.gov. This modification may play a protective role by preventing the formation of detrimental disulfide bonds nih.gov. Acetylation of lysine residues, as seen in alphaB-crystallin (K92, K166), can influence protein function, including chaperone activity researchgate.net. While the precise roles and sites of these modifications in this compound require further investigation, their presence highlights the complex array of PTMs affecting beta-crystallins in the lens.
Methodologies for PTM Identification and Quantification
The identification and quantification of PTMs in this compound and other lens proteins primarily rely on advanced mass spectrometry-based proteomics approaches. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) and Electrospray Ionization Quadrupole Linear Ion Trap Liquid Chromatography-Mass Spectrometry (ESI-QTRAP LC-MS/MS) have been instrumental in identifying crystallin identities and their PTMs nih.gov.
Two-dimensional gel electrophoresis (2D-DIGE) is often used for separating complex protein mixtures before mass spectrometric analysis nih.govnih.gov. More advanced liquid chromatography-mass spectrometry (LC-MS/MS) techniques, including multidimensional LC separations, enable the global mapping of PTMs in lens protein digests scispace.comgenecards.org.
Quantitative proteomics methods are employed to estimate the relative abundance of modified peptides. Spectral counting, which involves correlating the number of assigned spectra to a peptide with its abundance, has been used to estimate PTM abundances in crystallins scispace.comgenecards.org. Label-free quantitative approaches like Data-Independent Acquisition (DIA-MS) coupled with immunoaffinity enrichment for specific PTMs, such as lysine acetylation, offer high-throughput methods for identifying and quantifying relative changes in modifications nih.gov. While these methods have significantly advanced the understanding of crystallin PTMs, the accurate quantification of all modifications, especially low-abundance ones, remains challenging nih.govuab.edu.
Mass Spectrometry-Based Proteomics for PTM Mapping
Mass spectrometry (MS)-based proteomics is a powerful tool for the comprehensive identification and mapping of PTMs in proteins, including crystallins acs.orgnih.govhrw.orgfrontiersin.org. This technique allows for the determination of the mass of peptides and proteins, and changes in mass due to modifications can be detected. Tandem mass spectrometry (MS/MS) provides fragmentation data that helps in sequencing peptides and precisely locating the sites of modification.
Various MS-based approaches have been employed in crystallin research. Techniques such as Electrospray Ionization Quadrupole Linear Ion Trap Liquid Chromatography-Mass Spectrometry (ESI-QTRAP LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry have been used to identify crystallins and their PTMs in human lens samples nih.gov. Studies utilizing multidimensional liquid chromatography coupled with mass spectrometry have generated extensive maps of PTMs in human lens crystallins, identifying both previously reported and novel modification sites hrw.orgfrontiersin.org.
Blind modification search techniques and spectral counting are advanced MS-based strategies used to identify a wide range of unexpected PTMs and estimate their relative abundance hrw.orgfrontiersin.org. Application of these techniques to lens proteins has revealed a large number of PTMs, suggesting that modifications are more widespread than previously thought. For instance, spectral counting has been used to compare PTM abundance between water-soluble and water-insoluble fractions of aged lenses, demonstrating that deamidation is significantly increased in the insoluble fraction hrw.orgfrontiersin.org.
Two-Dimensional Difference Gel Electrophoresis (2D-DIGE) and Two-Dimensional Electrophoresis (2-DE)
Two-dimensional gel electrophoresis (2D-GE) and its variant, Two-Dimensional Difference Gel Electrophoresis (2D-DIGE), are classical proteomic techniques used to separate proteins based on their isoelectric point (pI) and molecular weight (Mw). These techniques are valuable for visualizing the complexity of a proteome and detecting protein isoforms and variants, including those arising from PTMs.
In crystallin research, 2D-GE and 2D-DIGE have been utilized to analyze protein profiles and identify modified forms of crystallins in lens samples nih.gov. By separating proteins based on charge (influenced by PTMs like deamidation or phosphorylation) and size (affected by proteolysis), these methods can reveal the presence of multiple protein spots corresponding to different modified forms of the same crystallin polypeptide.
Studies combining 2D-DIGE with mass spectrometry have been instrumental in identifying crystallin identities and their associated PTMs in different regions of the aging human lens nih.gov. These studies have shown that high molecular weight (HMW) aggregates found in the nuclear region of the lens contain a relatively large number of truncated and modified beta-crystallins compared to other crystallin types nih.gov. While 2D-GE and 2D-DIGE are labor-intensive and may have limitations in resolving all proteins, they are effective in visualizing protein changes and identifying modified forms that can be further analyzed by mass spectrometry.
Impact of PTMs on this compound Structure, Stability, and Solubility
The accumulation of PTMs in crystallins, including beta-crystallins, has profound consequences for their structural integrity, stability, and solubility, ultimately contributing to the loss of lens transparency acs.orgresearchgate.netnih.govfrontiersin.org.
PTMs can alter the chemical properties of amino acid residues, leading to changes in protein conformation and interactions. For example, deamidation, the conversion of asparagine or glutamine to aspartic acid or glutamic acid, introduces negative charges that can disrupt protein folding and interactions researchgate.net. Deamidation is a major age-related PTM in lens crystallins and is significantly more abundant in the water-insoluble protein fractions, strongly suggesting its role in promoting insolubility hrw.orgfrontiersin.org. Studies have shown that deamidation at critical sites in beta-crystallins can induce structural changes, disrupt their stability, and lead to aggregation. Deamidations on the protein surface can also disrupt interactions with other crystallins.
Oxidation is another significant PTM that can affect crystallin structure and function. researchgate.netnih.govhrw.orgfrontiersin.org. Oxidative damage has been linked to the onset and progression of various diseases, including cataract.
Proteolytic cleavage, or truncation, is also observed in aged lens crystallins researchgate.nethrw.orgfrontiersin.org. Truncation of beta-crystallins can impair their ability to form proper oligomers, leading to decreased solubility and increased propensity for aggregation. High molecular weight aggregates found in aged lenses are enriched in truncated and modified beta-crystallins nih.gov.
The cumulative effect of various PTMs can destabilize the intricate network of protein-protein interactions that maintain the high solubility of crystallins in the lens researchgate.net. Altered crystallin structures due to PTMs can lead to abnormal interactions with other crystallins and contribute to the formation of light-scattering aggregates characteristic of cataracts. While beta-crystallins are generally considered structural proteins with high solubility and stability, the accumulation of PTMs compromises these properties over time.
The following table summarizes some common PTMs found in crystallins, including beta-crystallins, and their potential impact:
| PTM | Description | Potential Impact on this compound | Relevant Citations |
| Deamidation | Conversion of Asn/Gln to Asp/Glu | Introduces negative charge, disrupts structure and interactions, leads to insolubility and aggregation. | researchgate.nethrw.orgfrontiersin.org |
| Oxidation | Addition of oxygen-containing groups | Can lead to structural changes, affect stability and interactions. | researchgate.netnih.govhrw.orgfrontiersin.org |
| Methylation | Addition of methyl groups | Observed in crystallins, extent and specific impact can vary. | nih.govhrw.orgfrontiersin.org |
| Acetylation | Addition of acetyl groups | Identified in crystallins. | nih.govhrw.orgfrontiersin.org |
| Phosphorylation | Addition of phosphate groups | Identified in crystallins. | nih.govhrw.orgfrontiersin.org |
| Proteolysis | Cleavage of peptide bonds (truncation) | Impairs oligomerization, decreases solubility, promotes aggregation. | researchgate.nethrw.orgfrontiersin.org |
| Carbamylation | Addition of carbamyl group | Identified in crystallins. | nih.govhrw.orgfrontiersin.org |
The accumulation of these PTMs disrupts the delicate balance required for crystallin solubility and stability, leading to their aggregation and the eventual opacification of the lens.
Molecular Interactions and Functional Partnerships of Crystallin Betas
Protein-Protein Interactions within the Lens Proteome
Heterologous Interactions with Alpha-Crystallins: Chaperone-Client Relationships
Alpha-crystallins (alphaA and alphaB) are members of the small heat shock protein (sHSP) family and function as molecular chaperones in the lens. annualreviews.orgamherst.edu They play a critical role in preventing the aggregation of damaged or partially unfolded proteins, including beta-crystallins like betaS. annualreviews.orgarvojournals.orgnih.govnih.gov This chaperone activity is crucial for preventing light scattering and maintaining lens transparency, particularly as lens proteins age and accumulate damage. amherst.eduarvojournals.org AlphaB-crystallin, in particular, has been shown to interact with intermediate filament proteins, which are discussed further below. nih.govbiologists.com Studies using recombinant proteins have confirmed that alphaA- and alphaB-crystallin interact with many partially denatured proteins. arvojournals.org The interaction between alpha-crystallin and denatured beta-crystallins occurs exclusively with soluble denatured protein. nih.gov This interaction can lead to the formation of large aggregates containing other crystallin components. nih.gov The C-terminal extension of alphaB-crystallin may be involved in interaction with the 'substrate' protein under chaperone conditions. nih.gov
Homo- and Hetero-oligomeric Interactions with Other Beta-Crystallins
Beta-crystallins, including betaS, are known to form homo- and hetero-oligomers. vulcanchem.com These associations are crucial for their solubility and structural integrity. Human lens beta-crystallin comprises four acidic (betaA1 to betaA4) and three basic (betaB1 to betaB3) subunits, which associate to form oligomers ranging in size from 50 to 200 kDa. nih.gov BetaB2-crystallin is notably stable and can stabilize and co-assemble other beta-crystallins. vulcanchem.com Studies using a two-hybrid system have indicated strong hetero-molecular interactions between most acidic-basic beta-crystallin pairs. nih.gov For acidic or basic pairs, strong self-association was observed for betaA1-betaA1 and betaA3-betaA3. nih.gov The N-terminal extensions of beta-crystallins, such as betaB2, play a significant role in directing interactions between tetramers, contributing to the maintenance of a refractive index gradient. rcsb.org Deamidation, a common post-translational modification in aging lenses, can alter the interactions of beta-crystallins within hetero-oligomers, potentially disrupting normal protein-protein interactions and contributing to the accumulation of insoluble beta-crystallins during aging and cataract formation. nih.gov
Table 1: Observed Beta-Crystallin Interactions (Based on Two-Hybrid System) nih.gov
| Interaction Type | Subunits Involved | Interaction Strength | Notes |
| Hetero-molecular | betaA-betaB pairs (except betaA4-betaBs) | Strong | Crucial for hetero-oligomer formation. |
| Homo-molecular | betaA1-betaA1 | Strong | Self-association observed. |
| Homo-molecular | betaA3-betaA3 | Strong | Self-association observed. |
| Homo-molecular | betaA2-betaA2 | Very weak | Due to low solubility and aggregation. |
| Homo-molecular | betaA4-betaA4 | Very weak | Due to low solubility and aggregation. |
| Hetero-oligomer formation | betaA3 with betaB1 | Polydispersed hetero-tetramer | Deamidation decreases formation. nih.gov |
| Hetero-oligomer formation | betaA3 with betaB2 | Monodispersed hetero-dimer | Deamidation further decreases formation. nih.gov |
| Hetero-oligomer formation | betaA1 with betaB1 | Stabilized hetero-oligomer | Interaction clearly stabilizes the betaA1 subunit. nih.gov |
| Hetero-oligomer formation | betaA4 with betaB1 | Insufficient data | Stabilization of betaA4 subunit in hetero-oligomer not detected. nih.gov |
Interactions with Lens Cytoskeletal Proteins (e.g., Filensin, Vimentin)
Crystallins interact with cytoskeletal proteins in the lens, contributing to the structural integrity of the fiber cells. Key cytoskeletal proteins in the lens include the intermediate filament proteins filensin (CP115) and phakinin (CP49), which form the beaded filaments, and vimentin (B1176767), a type III intermediate filament protein. nih.govgoogle.complos.orggoogle.comresearchgate.netbiologists.com AlphaB-crystallin has been shown to selectively interact with filensin, phakinin, and vimentin in lens cell homogenates, particularly under mild thermal stress. nih.govbiologists.complos.orgbiologists.com This suggests a role for alphaB-crystallin in protecting these cytoskeletal components from unfolding and aggregation. nih.gov While alpha-crystallins are known to interact with these proteins, the specific interactions of betaS-crystallin with filensin and vimentin are also relevant within the broader context of lens protein interactions. The spectrin-actin membrane skeleton is functionally linked to the phakinin-filensin network, and alphaA-crystallin has been found to associate with cytoskeletal proteins including spectrin-alpha, filensin, phakinin, tubulin, and vimentin. plos.org
Table 2: Interactions of Lens Proteins with Cytoskeletal Components
| Lens Protein | Cytoskeletal Partner(s) | Conditions | Observed Effect/Role | Source(s) |
| AlphaB-crystallin | Filensin, Phakinin, Vimentin | Mild thermal stress (45°C) | Selective interaction, potential protection from unfolding | nih.govbiologists.complos.orgbiologists.com |
| AlphaA-crystallin | Spectrin-alpha, Filensin, Phakinin, Tubulin, Vimentin | In vivo (mutant lenses) | Increased association observed in mutant lenses | plos.org |
| Beta-crystallins | Lens membrane | Aging, cataract formation | Association with membrane, forming aggregates | mdpi.com |
| Gamma-crystallins | Lens membrane | Aging, cataract formation | Association with membrane, forming aggregates | mdpi.com |
Interactions with Chaperone Proteins and Heat Shock Proteins
As mentioned in the context of alpha-crystallins, crystallin betaS interacts with chaperone proteins, particularly alpha-crystallins, which are themselves sHSPs. annualreviews.orgamherst.edunih.govnih.gov These interactions are crucial for preventing the aggregation of betaS and other lens proteins, thereby maintaining transparency. sHSPs, including alpha-crystallins, associate early with misfolded proteins, holding them in a reversible state that facilitates refolding or degradation by other chaperone systems like Hsp70. frontiersin.org This process is ATP-independent for sHSPs. frontiersin.org AlphaB-crystallin interacts with the hydrophobic core of aggregating proteins and competes for protein-protein interactions, preventing amyloid fibril formation of certain peptides. frontiersin.orgportlandpress.com
Binding to Small Molecules and Metabolites (e.g., Ca2+ binding in ancestral crystallins)
While the primary function of crystallins is structural, some evidence suggests potential interactions with small molecules and metabolites. The Greek key motifs found in beta-crystallins represent potential calcium-binding sites, suggesting a possible role in calcium buffering within the lens. vulcanchem.com This is particularly noted in ancestral crystallins. Metal ions, such as copper and zinc, have been shown to induce aggregation in beta and gamma crystallins in a concentration-dependent manner. nih.gov For human gamma S crystallin, copper and zinc ions specifically promote nonamyloid aggregation. nih.gov While these studies focus on beta and gamma crystallins generally or specific subtypes, the presence of similar structural motifs in betaS suggests the potential for similar interactions, although specific data for betaS-calcium or betaS-metal ion binding in the context of the mammalian lens is less extensively documented in the provided sources.
Methodologies for Characterizing the this compound Interactome
Characterizing the complex network of protein-protein interactions involving this compound requires a variety of biochemical and biophysical techniques. Methodologies used to study crystallin interactions in the lens proteome include:
Yeast Two-Hybrid System: Used to systematically detect protein-protein interactions, as demonstrated in studies of human lens beta-crystallins. nih.gov
Size Exclusion Chromatography with Multiangle Laser Light Scattering: Used to determine the molar masses of protein complexes and analyze hetero-oligomer formation. nih.gov
Confocal Fluorescence Microscopy: Used to visualize protein localization and aggregation in cells transfected with crystallin constructs. nih.gov
Circular Dichroism and Fluorescence Spectroscopy: Employed to analyze structural changes in crystallins upon interaction and during denaturation. nih.govnih.gov
SDS-PAGE and Western Immunoblot Analysis: Used to identify interacting proteins in lens homogenates or after pull-down assays. nih.gov
Immunoprecipitation: A method to isolate a specific protein and its interacting partners from a complex mixture. nih.gov
Atomic Force Microscopy (AFM): Can be used to study the interaction of crystallins with membranes. mdpi.com
Molecular Docking: Computational methods to predict the binding modes and affinities between proteins and small molecules. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into protein structure, dynamics, and interactions, including the flexibility of terminal extensions and interaction with 'substrate' proteins. nih.govnih.gov
Protein Pin Arrays: Used to assess interactions between crystallins and a panel of other proteins. researchgate.net
Liquid Chromatography Tandem Mass Spectrometry: Used to identify proteins present in high molecular weight aggregates. arvojournals.org
These methodologies, applied individually or in combination, provide valuable insights into the intricate interaction network of this compound within the lens, helping to understand its role in maintaining transparency and its involvement in cataract formation.
Two-Hybrid Systems for Interaction Mapping
Two-hybrid systems, particularly the yeast two-hybrid (Y2H) system, are powerful molecular tools widely used for identifying and mapping protein-protein interactions in vivo takarabio.comnih.gov. The principle relies on reconstituting a functional transcription factor through the interaction of two proteins of interest, a "bait" fused to a DNA-binding domain and a "prey" fused to a transcription activation domain nih.gov. Interaction between the bait and prey proteins brings the two domains into proximity, activating the transcription of a downstream reporter gene, such as LacZ or HIS3, which can be easily detected takarabio.compromega.co.uk.
Studies utilizing two-hybrid systems have provided insights into the dimerization and oligomerization behavior of β-crystallins. A systematic study using a two-hybrid system assay indicated its suitability for studying crystallin subunit interactions nih.govcore.ac.uk. Research on human lens acidic and basic β-crystallins, while not exclusively focused on CRYBS, has demonstrated the utility of this method in revealing interactions within the β-crystallin family. For instance, studies have shown strong heteromolecular interactions between most acidic-basic β-crystallin pairs, with the exception of βA4-βBs pairs nih.gov. Homomolecular interactions were observed for βA1-βA1 and βA3-βA3 pairs, while βA2 and βA4 showed very weak self-association, potentially due to low solubility nih.gov. These findings highlight the ability of two-hybrid systems to distinguish between different types and strengths of interactions among crystallin subunits.
Mammalian two-hybrid systems have also been employed to study interactions among lens crystallins, including βB2-crystallin, another β-crystallin subunit. These studies have detected both homo- and heterogeneous interactions among various crystallins, although heterogeneous interactions involving βB2-crystallin showed lower intensity compared to homomolecular interactions of α-crystallins nih.govarvojournals.org. The two-hybrid system has also been demonstrated to be useful for mapping interaction domains within crystallin proteins nih.gov.
Quantitative yeast two-hybrid screens allow for the comparison of the relative strength of physical interactions between multiple protein pairs by quantifying the reporter gene activity, such as β-galactosidase production promega.co.ukbitesizebio.com. This quantitative aspect can provide more detailed information about the dynamics of crystallin interactions.
Affinity Purification and Mass Spectrometry for Interactome Discovery
Affinity purification coupled with mass spectrometry (AP-MS) is a widely used technique for identifying protein interaction networks and discovering protein binding partners within a biological sample researchgate.netthermofisher.com. This method involves using an affinity tag or antibody to isolate a protein of interest (the bait) and its interacting partners from a cell lysate. The co-purified proteins are then identified, typically through mass spectrometry researchgate.netthermofisher.com. AP-MS allows for the examination of specific protein-protein interactions within complexes or the study of the broader interactome thermofisher.com.
While specific large-scale interactome studies focused solely on CRYBS using AP-MS were not extensively detailed in the search results, the application of this technique to study crystallin interactions has been demonstrated. Mass spectrometry, in general, is a crucial tool for analyzing crystallins, including determining their molecular masses and identifying post-translational modifications nih.govpnas.org. It has also been used in conjunction with techniques like chemical cross-linking to identify subunit-subunit interaction sites in other crystallins, such as αA-crystallin plos.org.
A study investigating the protein binding partners of Tudor domain containing protein 7 (Tdrd7) in the mouse lens utilized immunoprecipitation (a form of affinity purification) followed by mass spectrometry to identify interacting proteins. This study identified several candidate proteins, including Beta crystallin B2 (Crybb2), as interacting partners of Tdrd7 arvojournals.org. While this study focused on Tdrd7 as the bait, it illustrates the application of AP-MS in identifying interactions involving β-crystallins within the lens context.
AP-MS workflows can be coupled with quantitative mass spectrometry to study interactions under different conditions, providing a dynamic view of protein-protein interactions thermofisher.com. This approach is also amenable to analyzing the role of post-translational modifications in facilitating these interactions thermofisher.com. The power of AP-MS lies in its ability to identify novel interacting partners directly from biological samples, complementing the findings from methods like two-hybrid systems.
Chaperone Like Activity and Anti Aggregation Mechanisms of Crystallin Betas
Intrinsic Chaperone Function of Beta-Crystallins (if any, separate from alpha-crystallins)
Beta-crystallins, including betaS, are largely considered structural proteins contributing to the stability and solubility of the lens fiber cells abcam.comwikipedia.orgophed.com. While the alpha-crystallins (alphaA and alphaB) are well-established as ATP-independent molecular chaperones that prevent protein aggregation, the evidence for a significant intrinsic chaperone function of beta-crystallins, independent of alpha-crystallins, is less pronounced in current research annualreviews.orgpnas.orgresearchgate.net.
Some studies suggest that certain beta-crystallin subunits, such as betaA2 and betaA1, may function as molecular chaperones, particularly in their oxidized forms, by binding to misfolded proteins to prevent their aggregation gene.visiongene.vision. BetaB2-crystallin has been noted for its high energetic stability and its capacity to stabilize and co-assemble with other beta-crystallins, potentially contributing to structural integrity [Search Result 9 from previous turn]. Additionally, betaB2-crystallin has demonstrated cytoprotective functions in tissues outside the lens [Search Result 9 from previous turn].
Crystallin betaS is described as interacting in pathways related to protein folding and stabilization within ocular tissues and is noted to work alongside alpha-crystallin in preventing protein aggregation abcam.com. Its primary role appears to be structural, providing stability and solubility to the lens fibers abcam.com. While beta-crystallins are themselves protected from aggregation by alpha-crystallins, a widespread, independent chaperone activity akin to that of alpha-crystallins has not been extensively documented for betaS-crystallin based on the available information.
Mechanisms of Preventing Protein Aggregation
Protein aggregation within the lens is a primary cause of light scattering and the formation of cataracts abcam.comcrstodayeurope.comontosight.airesearchgate.net. Beta-crystallins themselves are susceptible to aggregation, particularly with aging and under stress conditions abcam.comcrstodayeurope.com. A key mechanism for preventing the aggregation of beta-crystallins, including betaS, involves their interaction with alpha-crystallins, which act as molecular chaperones annualreviews.orgnih.gov.
Alpha-crystallins prevent the aggregation of damaged beta- and gamma-crystallins by binding to partially unfolded or misfolded conformers annualreviews.orgnih.gov. This binding is often described as a "holdase" activity, where the chaperone sequesters the aggregation-prone protein intermediates, preventing their non-specific association and maintaining them in a state that can potentially be refolded by other cellular machinery, such as the Hsp70 system researchgate.net. The interaction involves the formation of soluble complexes between alpha-crystallins and the client proteins nih.gov. Alpha-crystallins can inhibit both amorphous and amyloid aggregation and may interact with the nuclei of forming fibrils annualreviews.orgpnas.orgnih.govnih.gov.
While the primary anti-aggregation mechanism protecting betaS-crystallin appears to be the chaperone activity of alpha-crystallins, the intrinsic structural properties of beta-crystallins also contribute to lens stability and the prevention of aggregation. The characteristic four Greek key motifs in beta-crystallins are essential for their oligomerization, which contributes to the highly ordered, dense packing within the lens, thereby minimizing light scattering ontosight.ai. Beta-crystallin S contributes to maintaining a balanced protein network, which is necessary for the age-associated structural integrity of the lens and helps prevent the loss of transparency abcam.com.
Client Protein Recognition and Binding by this compound
Research into client protein recognition and binding has predominantly focused on alpha-crystallins, which bind to a broad range of partially unfolded or misfolded proteins nih.govresearchgate.netpnas.orgnih.govnih.govresearchgate.netuow.edu.au. This interaction is often mediated by hydrophobic regions exposed in the unfolded client proteins, which bind to complementary sites on the alpha-crystallin chaperone pnas.orgpnas.orgnih.govuow.edu.aumdpi.com. Specific interactive sequences within the N-terminal domain and the alpha-crystallin domain (ACD) of alpha-crystallins have been identified as important for client binding researchgate.netpnas.orgnih.govresearchgate.net.
For beta-crystallin S, the available information primarily highlights its interactions with other crystallins, particularly alpha-crystallin, which binds to and protects betaS from aggregation abcam.com. While beta-crystallins are clients of alpha-crystallins, detailed mechanisms of betaS-crystallin recognizing and binding to other proteins as a chaperone itself are not widely described in the search results. Its interactions within the beta/gamma superfamily and with alpha-crystallins appear central to its role in protein quality control within the lens abcam.comwikipedia.org.
Role in Maintaining Protein Homeostasis and Avoiding Light Scattering in the Lens
Crystallins are the major protein components of the vertebrate eye lens, present at high concentrations to provide the necessary refractive index and transparency abcam.comcrstodayeurope.comontosight.aiophed.com. The mature lens fiber cells lack protein turnover machinery, making the long-term stability and solubility of crystallins critical for maintaining lens transparency throughout life crstodayeurope.comophed.comannualreviews.org.
Protein homeostasis in the lens is maintained by a delicate balance that prevents protein misfolding and aggregation crstodayeurope.comannualreviews.orgresearchgate.net. When this balance is disrupted, misfolded proteins can accumulate and aggregate, leading to increased light scattering and the development of cataracts abcam.comcrstodayeurope.comontosight.airesearchgate.net.
Alpha-crystallins play a vital role in this process through their chaperone activity, preventing the aggregation of other lens proteins, including beta- and gamma-crystallins, thereby preserving lens transparency abcam.comcrstodayeurope.comannualreviews.orgpnas.orgresearchgate.netnih.govmdpi.com. Beta-crystallin S contributes to maintaining lens transparency and refractive properties through its structural role, providing stability and solubility to the lens fiber cells abcam.com. Its interactions with other crystallins are important for maintaining a balanced protein network that is essential for the structural integrity of the lens as it ages abcam.com. The polydispersity inherent in the crystallin population, including beta-crystallins, is also thought to be a factor that helps prevent protein crystallization and promotes efficient packing, further contributing to transparency ophed.com.
In Vitro Models for Assessing this compound Chaperone Activity
In vitro chaperone assays are widely used to evaluate the ability of proteins to prevent the aggregation of target proteins under stress conditions. These assays typically involve inducing the aggregation of a model substrate protein through various stressors such as heat, chemical denaturants (e.g., dithiothreitol (B142953) (DTT) or guanidine (B92328) hydrochloride), or UV irradiation mdpi.comnih.govnih.govpnas.orgnih.govuow.edu.aunih.govresearchgate.netresearchgate.net.
Common target proteins used in these assays include betaL-crystallin, gamma-crystallin, insulin, alcohol dehydrogenase (ADH), citrate (B86180) synthase, alpha-lactalbumin, abrin, malate (B86768) dehydrogenase (MDH), and p53 pnas.orgnih.govnih.govpnas.orgnih.govuow.edu.aunih.govresearchgate.netresearchgate.net. The chaperone activity is assessed by monitoring the reduction or prevention of aggregation compared to the target protein alone. Aggregation can be quantified using techniques such as light scattering (turbidity measurements) nih.govnih.govnih.govresearchgate.net, fluorescence spectroscopy using dyes like Thioflavin T (ThT) or bis-ANS that bind to aggregated species nih.govuow.edu.aunih.gov, or size exclusion chromatography to analyze the formation of soluble complexes nih.gov.
While these in vitro models have been extensively used to characterize the chaperone activity of alpha-crystallins against various target proteins, including beta-crystallins nih.govnih.govresearchgate.netresearchgate.net, specific published examples detailing the assessment of betaS-crystallin's intrinsic chaperone activity against other proteins using these methods, independent of alpha-crystallin, are not prominently featured in the search results. However, if betaS-crystallin were found to possess such activity, these established in vitro techniques would be applicable for its characterization.
Cellular Localization, Trafficking, and Turnover of Crystallin Betas
Intracellular Distribution of Crystallin BetaS in Lens Fiber Cells
Beta-crystallins are highly expressed in developing lens fiber cells, serving as key markers of their differentiation. biologists.com These proteins are also found to be abundant in adult mammalian lens epithelial cells and undergo significant relocalization during the process of fiber cell differentiation. arvojournals.orgnih.gov The distribution of crystallins is not uniform; they selectively localize to distinct subcellular compartments, a phenomenon observed during both cellular differentiation and in response to stress. arvojournals.orgnih.gov Studies examining the intracellular distribution of crystallins in lens epithelial cells fixed in situ have shown that, for example, alphaA-crystallin (a related crystallin type) is predominantly localized at the plasma membrane and exhibits a fibrillar distribution throughout the cytoplasm. arvojournals.org BetaB1- and gammaS-crystallins are particularly abundant in adult mammalian lens epithelial cells and demonstrate dramatic relocalization during fiber cell differentiation and following lens dissection or death. arvojournals.orgnih.gov
Mechanisms of this compound Transport and Assembly within Cells
Beta-crystallins are known to associate into various oligomeric forms, including dimers, tetramers, and higher-order aggregates. researchgate.net The proper assembly and association of these proteins are critical for maintaining lens transparency. researchgate.net The structure of beta-crystallins includes N-terminal extensions, and basic beta-crystallins also possess C-terminal extensions, which are thought to play a role in their normal association and potentially in protecting against aggregation during lens maturation and aging. nih.govnih.gov
Studies on specific beta-crystallin subtypes provide insights into their assembly mechanisms. For instance, BetaB2-crystallin forms dimers through domain swapping and can form hetero-oligomers with other beta-crystallin chains. nih.gov In vitro studies have demonstrated that mixed BetaB1- and BetaA3-crystallins predominantly associate into heterotetramers, existing in equilibrium with heterodimers. nih.gov This suggests a specific role for BetaB1-crystallin in promoting the formation of higher-order crystallin associations. nih.gov
While specific transport mechanisms for betaS are not explicitly detailed in the provided results, related crystallins offer some context. For example, alpha-crystallins, which are also abundant lens proteins, assemble into polydisperse aggregates. researchgate.netpnas.org Their assembly involves a conserved central domain and variable terminal extensions. researchgate.netpnas.org AlphaB-crystallin assembly is characterized by dynamic subunit exchange. plos.org Research on the intracellular delivery of recombinant alphaB-crystallin into cardiomyocytes using a membrane-translocating sequence highlights potential avenues for understanding how crystallins might be transported within cells, although this specific mechanism has not been directly linked to betaS or its counterparts in the lens. excli.de
Degradation Pathways and Half-Life of this compound in the Lens
Lens crystallins are remarkably stable proteins with exceptionally long half-lives, estimated to be on the timescale of decades. tandfonline.comresearchgate.net Despite this longevity, crystallins accumulate extensive post-translational modifications over time, such as oxidation, glycation, deamidation, and racemization, particularly with aging and exposure to environmental insults like light. tandfonline.comcrstodayeurope.com
The lens possesses multiple proteolytic pathways capable of degrading modified or obsolete proteins. These include ubiquitin-dependent, ATP-dependent, and ATP-independent systems. tandfonline.comtandfonline.com These proteolytic mechanisms are thought to be crucial for removing oxidatively damaged proteins and those no longer needed following the differentiation of epithelial cells into fibers. tandfonline.com
Studies have shown that oxidized beta- and gamma-crystallins are selectively degraded by proteases present in bovine lens epithelial cells and rabbit reticulocytes. tandfonline.com Interestingly, the degradation of oxidized beta- and gamma-crystallins did not appear to involve ubiquitination, in contrast to the degradation of oxidized alpha-crystallins. tandfonline.comtandfonline.com While oxidized gamma-crystallin showed a larger percentage increase in proteolysis upon oxidation, the absolute rate of proteolysis was higher for beta-crystallins. tandfonline.com
Furthermore, modified crystallins like glutathiolated gammaC-crystallin are degraded by the ubiquitin-proteasome pathway (UPP) and other proteases. arvojournals.org A significant portion (at least 40% to 50%) of this degradation was found to be ATP-dependent, indicating UPP involvement. arvojournals.org Native gamma-crystallin, however, is generally resistant to proteolysis. arvojournals.org The age- and cataract-related loss of gamma-crystallins may be attributed, in part, to the selective degradation of glutathiolated proteins by the UPP. arvojournals.org
Involvement of Autophagy and Lysosomal Processing in this compound Turnover
Autophagy is a fundamental cellular process involving the degradation of dysfunctional components to maintain cellular homeostasis. tandfonline.com Lysosomal hydrolases are essential for the final breakdown of material delivered through both phagocytosis and autophagy. nih.gov
Research on BetaA3/A1-crystallin, another beta-crystallin subtype, highlights the involvement of the autophagy-lysosomal pathway in crystallin turnover. BetaA3/A1-crystallin has been shown to localize to lysosomes and is necessary for normal lysosome-mediated clearance in retinal pigment epithelial (RPE) cells. nih.govtandfonline.com Studies using the Nuc1 rat model, which carries a mutation in the Cryba1 gene encoding BetaA3/A1-crystallin, indicate that autophagy is severely impaired in ocular astrocytes of these rats. tandfonline.com
BetaA3/A1-crystallin interacts with V-ATPase, the proton pump responsible for acidifying lysosomes, thereby influencing lysosomal clearance functions, including both phagocytosis and autophagy. nih.govtandfonline.comnih.gov In the Nuc1 rat model, lysosomal pH is elevated compared to wild type, and there is a decreased accumulation of the autophagosome-positive LC3-II isoform after lysosomal inhibition, consistent with impaired autophagy. tandfonline.com Overexpression of Cryba1 in Nuc1 cells was shown to increase the number of autolysosomes, further supporting the role of BetaA3/A1-crystallin in this pathway. tandfonline.com
While not specific to betaS, studies on alphaB-crystallin suggest a complex interplay with autophagy. AlphaB-crystallin secretion can occur via an unconventional pathway that requires autophagy, but the autophagosomes containing alphaB-crystallin may not fuse with lysosomes, indicating a potential diversion mechanism. nih.gov Impairment of the neuronal autophagy-lysosomal system is also associated with ineffective protein clearance, highlighting the importance of this pathway for cellular health. researchgate.net Lysosomes can also serve as alternative sites for protein degradation when the proteasome is inhibited. plos.org
Extraocular Expression and Putative Non-Lens Cellular Functions
While crystallins are most highly concentrated in the lens, they are also expressed at lower levels in various non-lens tissues, particularly in the retina and brain. researchgate.netnih.gov This extraocular expression suggests functions for crystallins beyond their traditional structural role in the lens.
BetaB2-crystallin mRNA and protein have been detected in extraocular tissues such as the rat brain, rat testis, and bovine and human retina. capes.gov.brnih.gov However, one study did not find BetaB2-crystallin transcript in rat lung, heart, ovary, spleen, thymus, kidney, and liver, or in human brain and testis. capes.gov.brnih.gov In contrast, a review indicates BetaB2-crystallin expression in human retina, brain, testis, ovary, and multiple tumors. aging-us.comnih.gov The presence of BetaB2-crystallin in these tissues, coupled with its involvement in phosphorylation pathways, points towards non-refractive functions. capes.gov.brnih.govaging-us.com BetaB2-crystallin has been suggested to act as a neurite-promoting factor, capable of promoting neurite outgrowth in cultured retinal ganglion cells and primary hippocampal neurons. nih.govwikipedia.org It also contributes to male and female fertility in mice. aging-us.comnih.gov Furthermore, BetaB2-crystallin expression has been correlated with prognosis in certain cancers within the African American population. aging-us.comnih.gov
BetaA3/A1-crystallin is another beta-crystallin found outside the lens, specifically in astrocytes and retinal pigment epithelial (RPE) cells. nih.gov In astrocytes, BetaA3/A1-crystallin appears necessary for proper lysosomal acidification and plays a regulatory role, potentially through interaction with V-ATPase. nih.govnih.gov It is also involved in the formation of the astrocyte network, which serves as a template for retinal vasculature development in rodents. nih.gov In RPE cells, BetaA3/A1-crystallin localizes to lysosomes and is crucial for normal clearance processes. nih.govtandfonline.com It regulates amino acid transport and is important for the assembly of the mTORC1 signaling platform on the lysosomal surface, thereby influencing phagocytosis and autophagy. nih.gov BetaA3/A1-crystallin is upregulated in polarized RPE cells and its loss affects cell migration and interacts with cortactin. nih.gov
Other extraocular locations where crystallins, including likely beta-crystallins, have been identified include the cornea wikipedia.org, heart wikipedia.org, skeletal muscle, cardiac muscle, smooth muscle, renal tubular epithelium, Schwann cells, glial cells, thyroid epithelium, colonic epithelium, and stratified squamous epithelium. testcatalog.org Alpha-beta crystallin (referring generally to alpha and beta types or specifically alphaB) is also found in ubiquitinated intermediate filament inclusion bodies in certain disease states. testcatalog.org Some crystallins found in extraocular tissues may also possess enzyme activity or homology to enzymes. wikipedia.org
Data Tables
Below are interactive data tables summarizing some of the key findings regarding the localization and degradation of beta-crystallins based on the provided search results.
biologists.comarvojournals.orgnih.govresearchgate.netnih.govresearchgate.netarvojournals.orgnih.govnih.govnih.govcapes.gov.brnih.govaging-us.comnih.govcapes.gov.brnih.govnih.govnih.govwikipedia.orgaging-us.comnih.govaging-us.comnih.govnih.govnih.govnih.govtandfonline.comnih.govnih.govnih.govtandfonline.comtandfonline.comtandfonline.comtandfonline.comtandfonline.comtandfonline.comarvojournals.orgarvojournals.orgarvojournals.orgCompound Names and PubChem CIDs
A specific PubChem CID for "this compound" as a distinct entity was not identified in the provided search results. The table below lists PubChem CIDs for other crystallins mentioned in the search results where available.
nih.govnih.govnih.govgenecards.orggenecards.orguniprot.orguniprot.orgPathophysiological Roles of Crystallin Betas in Lens Disorders
Association of Crystallin BetaS Dysfunction with Cataractogenesis
Dysfunction of beta-crystallins is intrinsically linked to the development of cataracts, characterized by the opacification of the eye lens. This dysfunction can arise from genetic mutations, leading to the synthesis of aberrant proteins, or from post-translational modifications that accumulate over time.
Role of Specific CRYBS1 (or related beta-crystallin) Gene Mutations in Inherited Cataracts (e.g., Philly mouse model, W151C mutation)
Mutations in genes encoding beta-crystallins are a significant cause of inherited cataracts. While the prompt mentions CRYBS1, prominent examples like the Philly mouse model and the W151C mutation are linked to the CRYBB2 gene. The Philly mouse model exhibits misfolding of mutated βB2-crystallin, which alters its aggregation properties and promotes cataract development. googleapis.com The W151C mutation in βB2-crystallin, identified in a Chinese family with autosomal dominant hereditary cataract, also leads to progressive bilateral congenital cataracts in knock-in mouse models. researchgate.netgoogle.com This mutation damages the solubility of βB2-crystallin and results in aggregate formation. google.com Studies on other beta-crystallins, such as CRYBB1, have also identified mutations associated with inherited cataracts, including autosomal dominant and recessive forms. google.comresearchgate.networktribe.com These mutations can affect the structure, solubility, and stability of the beta-crystallin proteins. google.comgenecards.org
Mechanisms of this compound Misfolding and Aggregation in Cataract Pathology (e.g., amyloid-like structures, high molecular weight aggregates)
Misfolding and aggregation of crystallins are central to cataract formation. When beta-crystallins misfold, they can expose hydrophobic regions normally buried within the protein structure, leading to aberrant protein-protein interactions and the formation of insoluble aggregates. genecards.org These aggregates can range from amorphous structures to more ordered amyloid-like fibrils. The aggregation of lens proteins into high molecular weight (HMW) complexes is a key factor in the light scattering and opacity observed in cataractous lenses. Studies have shown that beta-crystallins can associate with other lens proteins, forming HMW species that further bind to the lens membrane, contributing to insolubilization and light scattering. While the bulk of aggregated protein in cataracts may be amorphous, evidence suggests that amyloid structures can also be present and may play a role in the initiation or early stages of cataract.
Aberrant Post-Translational Modifications of this compound in Age-Related Cataracts
Lens crystallins, including beta-crystallins, accumulate various post-translational modifications (PTMs) throughout life due to the lack of protein turnover in lens fiber cells. These modifications can alter protein conformation, stability, and interaction properties, contributing to age-related cataract. Common PTMs include deamidation, oxidation, truncation, and crosslinking. Deamidation, the conversion of asparagine and glutamine residues to aspartic acid and glutamic acid, is particularly prevalent in aged and cataractous lenses and can introduce negative charges that affect protein structure and interactions. Oxidation of residues like methionine, tryptophan, and cysteine can also destabilize crystallins and promote aggregation. While many PTMs occur in both normal aged and cataractous lenses, an increased abundance or specific types of modifications in critical structural regions of beta-crystallins may be distinguishing factors in cataract formation.
Endoplasmic Reticulum Stress and Unfolded Protein Response in Mutation-Induced Cataracts
Genetic mutations in crystallins can lead to the production of misfolded proteins, which accumulate in the endoplasmic reticulum (ER) and trigger ER stress. Cells activate the unfolded protein response (UPR) as a protective mechanism to restore ER homeostasis by reducing protein synthesis, enhancing protein folding, and promoting the degradation of misfolded proteins. However, if the accumulation of misfolded proteins is excessive, the UPR can become overwhelmed and lead to apoptosis. In the context of mutation-induced cataracts, such as those caused by the W151C mutation in βB2-crystallin, ER stress and the activation of the UPR pathways have been observed in mouse models. researchgate.net This suggests that ERS and the UPR play a crucial role in the progression of congenital cataracts induced by beta-crystallin mutations. researchgate.net
Role of this compound in Epithelial-Mesenchymal Transition (EMT) in Ocular Tissues (e.g., RPE cells by βA3/A1-crystallin)
Beyond their structural role in the lens, some crystallins, particularly βA3/A1-crystallin (CRYBA1), have been implicated in cellular processes in other ocular tissues, such as the retinal pigment epithelium (RPE). βA3/A1-crystallin has been shown to play a role in regulating epithelial-mesenchymal transition (EMT) in RPE cells. googleapis.com EMT is a process where epithelial cells lose their characteristics and acquire mesenchymal features, including increased migration and invasiveness. In RPE cells, EMT can contribute to fibrotic conditions in the eye. Studies have demonstrated that loss of βA3/A1-crystallin in human and murine RPE cells leads to the upregulation of mesenchymal markers like Snail and vimentin (B1176767) and the downregulation of epithelial markers like E-cadherin, resulting in increased cell migration. This suggests that βA3/A1-crystallin is important for maintaining the differentiated state of RPE cells and that its dysfunction can promote EMT in ocular tissues.
Animal Models and In Vitro Systems for Studying this compound-Related Pathologies
A variety of animal models and in vitro systems are employed to investigate the mechanisms underlying beta-crystallin-related pathologies, particularly cataracts.
Mouse Models: Mouse models are widely used, including naturally occurring mutants like the Philly mouse (carrying a Crybb2 mutation) googleapis.com and genetically engineered models such as knock-in mice expressing specific cataract-associated mutations like the W151C βB2-crystallin mutation researchgate.netgoogle.com or Cryba1 mutations. Lens-specific conditional knockout mice for βA3/A1-crystallin (Cryba1) have also been generated to study its function specifically in the lens. These models allow for the study of cataract development, protein aggregation, and cellular responses like ER stress in a living organism. researchgate.net
Rat Models: Spontaneous mutant rat models, such as the Nuc1 rat with a loss-of-function mutation in Cryba1, have been utilized to explore the functions of βA3/A1-crystallin outside the lens, including its role in RPE cells.
Zebrafish Models: Transgenic zebrafish models expressing cataract-linked crystallin mutants offer a system for studying the effects of these mutations on lens transparency and proteostasis in a high-throughput manner.
In Vitro Systems: Cultured lens cells and RPE cells are used as in vitro systems to study the cellular and molecular consequences of crystallin dysfunction, including protein misfolding, aggregation, PTMs, ER stress, and EMT. Recombinant crystallin proteins are also used in in vitro studies to investigate their structural properties, aggregation behavior, and interactions. google.comgenecards.org
These diverse models and systems provide valuable tools for dissecting the complex roles of beta-crystallins in maintaining lens transparency and their involvement in various ocular disorders.
| Gene Name | Protein Name(s) | Associated Pathology Examples | PubChem CID |
| CRYBA1 | βA3/A1-crystallin | Inherited Cataracts, EMT in RPE cells | 94287 |
| CRYBB2 | βB2-crystallin | Inherited Cataracts (Philly mouse, W151C mutation) | 100290644 |
| CRYBB1 | βB1-crystallin | Inherited Cataracts | - |
| CRYBB3 | βB3-crystallin | Inherited Cataracts | - |
| CRYGS | γS-crystallin | Age-related Cataracts (PTMs) | - |
Advanced Research Methodologies and Emerging Technologies in Crystallin Betas Studies
Structural Biology Approaches: Cryo-Electron Microscopy and X-ray Crystallography
Cryo-electron microscopy (Cryo-EM) and X-ray crystallography are fundamental techniques in structural biology used to determine the three-dimensional atomic structures of proteins. X-ray crystallography has historically been a predominant method for solving protein structures, relying on the diffraction pattern produced by X-rays passing through a crystalized protein sample to reconstruct its structure. uni-freiburg.dercsb.orgnih.gov It is particularly well-suited for smaller, well-ordered proteins and can yield very high resolutions. uni-freiburg.denih.gov
Cryo-EM has emerged as a powerful complementary technique, especially for larger macromolecular complexes and proteins that are difficult to crystallize. uni-freiburg.dercsb.orgnih.govnih.gov In Cryo-EM, samples are flash-frozen in a thin layer of vitreous ice, preserving molecules in a near-native state, and 2D projections are captured using an electron beam. rcsb.orgnih.gov These projections are then computationally assembled to generate a 3D map of the molecule. rcsb.orgnih.gov
Proteomic and Interactomic Technologies: Mass Spectrometry for PTMs and Protein-Protein Interactions
Proteomic technologies, particularly mass spectrometry (MS), are vital for identifying and characterizing the full complement of proteins in a sample and their modifications. Mass spectrometry is extensively used in crystallin research to determine the molecular mass of crystallins and identify post-translational modifications (PTMs).
Studies employing multidimensional liquid chromatography mass spectrometry have generated comprehensive maps of PTMs in human lens crystallins, including beta-crystallins, from both young and aged or cataractous lenses. These analyses have identified numerous in vivo PTM sites, including previously unreported modifications like carboxymethyl lysine (B10760008) and carboxyethyl lysine. Deamidation and methylated cysteines were found to be among the most abundant PTMs in aged lenses, with deamidation significantly increased in the water-insoluble fractions, supporting the hypothesis that PTMs contribute to age-related crystallin insolubility.
Mass spectrometry also plays a role in identifying protein-protein interactions. While direct MS-based interactomic studies specifically on crystallin betaS were not detailed, databases like BioGRID, IntAct, MINT, and STRING list interactors for beta-crystallins such as CRYBA1 (Beta-crystallin A3) and CRYBB1 (Beta-crystallin B1), indicating that these proteins participate in complex networks. Beta-crystallins are known to form homo- and hetero-oligomers, and higher-order complexes, with their structure stabilized by interactions, including those involving N-terminal arms. Proteomic approaches can help delineate the composition of these complexes and how PTMs influence their formation and stability.
Biophysical Characterization: Circular Dichroism, Fluorescence Spectroscopy, NMR Spectroscopy
Biophysical techniques are essential for characterizing the structural integrity, conformational changes, and stability of this compound in solution. Circular dichroism (CD) spectroscopy is widely used to assess the secondary structure content of proteins (e.g., alpha-helix, beta-sheet) and monitor changes upon variations in temperature or denaturant concentration, providing insights into protein unfolding and stability.
Fluorescence spectroscopy, including intrinsic tryptophan fluorescence and extrinsic dye binding (such as ANS), is employed to probe the tertiary structure, conformational dynamics, and exposure of hydrophobic surfaces. Changes in fluorescence spectra can indicate protein unfolding or aggregation. Beta-gamma crystallins contain conserved tryptophan residues that serve as sensitive intrinsic probes for structural disturbances.
NMR spectroscopy provides high-resolution information on protein structure, dynamics, and interactions at an atomic level, particularly for proteins or domains of moderate size. It can identify local structural changes, assess protein dynamics through relaxation measurements, and map interaction sites in protein-ligand or protein-protein complexes. While some studies highlighted the use of NMR for gammaS-crystallin or peptide fragments, these techniques are broadly applicable to studying the structural behavior and interactions of this compound.
Computational Biology and Bioinformatics: Molecular Dynamics Simulations, Homology Modeling, Structure Prediction
Computational approaches and bioinformatics are increasingly integrated into crystallin research to complement experimental studies and provide theoretical insights. Homology modeling is a common method for predicting the 3D structure of a protein based on the known experimental structure of a homologous protein (a template). This is particularly useful when experimental structures are unavailable. The accuracy of homology models depends on the sequence similarity between the target protein and the template.
Molecular dynamics (MD) simulations are powerful tools used to simulate the time-dependent behavior of proteins at an atomic level. MD simulations can be used to refine protein structures, assess their stability, study conformational changes, and investigate protein-protein interactions and the effects of mutations or PTMs on protein dynamics. While specific MD studies on this compound were not detailed, MD simulations have been applied to other crystallins, such as gammaD-crystallin, to understand mechanisms like fibril formation.
Bioinformatics tools are used for sequence analysis, alignment, and the prediction of structural and functional features. Combined with experimental data, computational methods provide a deeper understanding of this compound structure-function relationships, aggregation propensity, and interactions.
Genetic Engineering and Gene Editing Technologies (e.g., CRISPR/Cas9) in Cellular and Animal Models
Genetic engineering and gene editing technologies, notably CRISPR/Cas9, have revolutionized the creation of cellular and animal models for studying human diseases, including those affecting crystallins and leading to cataracts. CRISPR/Cas9 allows for targeted modifications of the genome, including gene knockouts, knock-ins, and precise point mutations.
This technology provides a relatively simple, efficient, and cost-effective way to introduce specific mutations in crystallin genes, such as CRYBS, in cell lines or animal models (e.g., mice, rats, rabbits) to mimic genetic defects associated with cataracts. By creating models with specific mutations in the CRYBS gene, researchers can investigate the consequences of these mutations on this compound expression, structure, stability, and aggregation in a physiological context. Studies have successfully used CRISPR/Cas9 to generate animal models with mutations in other crystallin genes (e.g., alphaA-crystallin) or lens-related genes (e.g., GJA8) to study congenital cataracts. These models are invaluable for understanding disease mechanisms and testing potential therapeutic strategies.
Cell-Based Assays and Imaging Techniques (e.g., Confocal Fluorescence Microscopy)
Cell-based assays and advanced imaging techniques are crucial for studying the behavior and localization of this compound within the cellular environment of the eye lens. Confocal fluorescence microscopy is a widely used imaging technique that provides high-resolution images of cellular structures by eliminating out-of-focus light through the use of a pinhole. This allows for optical sectioning and the generation of 3D reconstructions of cells and tissues.
In the context of this compound, cell-based assays can involve expressing fluorescently tagged versions of the protein in lens epithelial cells or other relevant cell lines. Confocal microscopy can then be used to visualize the intracellular localization of this compound, assess its distribution, and monitor its aggregation or interaction with other cellular components under various conditions (e.g., stress, presence of mutations). Techniques like Fluorescence Recovery After Photobleaching (FRAP) or Förster Resonance Energy Transfer (FRET), often combined with confocal microscopy, can provide information on protein mobility and interactions within living cells. While specific examples for this compound were not detailed, these cell-based approaches and imaging techniques are fundamental for understanding the cellular behavior and pathology associated with this compound dysfunction.
Future Directions and Unexplored Research Avenues in Crystallin Betas Biology
Elucidating the Full Spectrum of Post-Translational Modifications and their Context-Dependent Roles
Post-translational modifications (PTMs) are known to significantly impact crystallin structure, stability, and interactions, contributing to age-related changes in the lens and cataract formation. researchgate.netophed.com While some modifications like deamidation, phosphorylation, truncation, and crosslinking have been identified in beta-crystallins, a comprehensive understanding of the full spectrum of PTMs on crystallin betaS and their specific roles in different physiological and pathological contexts is still needed. researchgate.netnih.govarvojournals.orgnih.gov
Future research should focus on:
High-resolution mapping of PTM sites: Utilizing advanced mass spectrometry techniques to precisely identify and quantify all PTMs on this compound under various conditions, including different ages, disease states (e.g., various types of cataracts), and environmental stresses. nih.govarvojournals.orgnih.gov
Investigating the functional consequences of specific PTMs: Determining how individual or combinations of PTMs alter the structure, stability, solubility, oligomerization, and interaction of this compound with other proteins and membranes. researchgate.netnih.govmdpi.com
Understanding the enzymes and pathways regulating PTMs: Identifying the specific enzymes (kinases, phosphatases, proteases, etc.) responsible for adding or removing modifications on this compound and the cellular pathways that regulate their activity.
Context-dependent roles of PTMs: Exploring how the effects of PTMs on this compound function vary depending on the cellular environment, protein concentration, and the presence of other binding partners. For example, deamidation can enhance precipitation and light scattering in vivo, contributing to cataract formation. researchgate.net
Quantitative data on the extent of deamidation at specific sites in crystallins from aged and cataractous lenses is greatly needed to investigate the importance of these modifications in cataract formation. researchgate.net
Identifying Novel Interacting Partners and their Functional Significance Beyond the Lens
While crystallins are primarily known for their structural role in the lens, there is growing evidence of their presence and function in other tissues. vulcanchem.comnih.govnih.gov Identifying novel interacting partners of this compound, both within and outside the lens, is crucial for understanding its broader physiological roles and potential involvement in extra-lenticular pathologies.
Future research should focus on:
** unbiased identification of interacting proteins:** Employing techniques such as co-immunoprecipitation coupled with mass spectrometry, yeast two-hybrid screens, and proximity-labeling methods to identify novel proteins that interact with this compound in different cellular contexts and tissues.
Validating and characterizing novel interactions: Confirming identified interactions through orthogonal methods and characterizing their binding affinities, stoichiometry, and the specific regions of this compound involved in the interaction.
Determining the functional significance of interactions: Investigating how these interactions influence the function of this compound and its binding partners, including effects on protein stability, localization, activity, and participation in cellular pathways. For instance, beta-crystallins have been shown to interact with lens membranes, and understanding the role of lipids like cholesterol in these interactions is an area needing further study. mdpi.com
Exploring extra-lenticular functions: Delving deeper into the roles of this compound and its interactors in tissues beyond the lens, such as the retina, brain, testis, and ovaries, where beta-crystallins have been detected and implicated in processes like neurogenesis and fertility. nih.govnih.govnih.gov Studies have shown that beta-crystallins, including CRYBB2, are expressed in the retina and may have neuroprotective functions. frontiersin.orgarvojournals.orgnih.gov
High-Resolution Structural Insights into this compound Oligomers and Aggregates in Physiologically Relevant States
This compound exists as part of a heterogeneous mixture of beta-crystallin oligomers in the lens. nih.govnih.gov Understanding the high-resolution structures of these native oligomeric assemblies, as well as the aggregates that form during aging and cataractogenesis, is essential for deciphering the mechanisms underlying lens transparency and its loss. While the structure of the beta B2 dimer has been solved at high resolution, the structures of higher-order betaS-containing oligomers and pathological aggregates remain less characterized. nih.gov
Future research should focus on:
Structural determination of native oligomers: Applying advanced structural techniques like cryo-electron microscopy (cryo-EM), integrative modeling, and potentially in situ structural analysis to determine the high-resolution structures of this compound within its native oligomeric context. nih.govmdpi.combiorxiv.org
Characterizing the structure of aggregates: Investigating the structural features of this compound aggregates formed under various stress conditions or isolated from aged and cataractous lenses. This could involve solid-state NMR, cryo-EM, and atomic force microscopy. mdpi.comnih.govresearchgate.net
Understanding the dynamics of oligomerization and aggregation: Using techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and time-resolved structural methods to study the dynamic processes of this compound assembly, disassembly, and aggregation.
Identifying structural determinants of stability and aggregation propensity: Correlating specific structural features and regions of this compound, including the flexible N- and C-terminal extensions and the Greek key motifs, with its stability and tendency to form aggregates. nih.govnih.govnih.gov
Developing More Sophisticated In Vitro and In Vivo Models for this compound-Associated Pathologies
Current models for studying this compound and associated pathologies have limitations in fully recapitulating the complex in vivo environment of the lens and other tissues where it is expressed. Developing more sophisticated models is crucial for gaining more physiologically relevant insights and testing potential therapeutic interventions. researchgate.netmdpi.com
Future research should focus on:
Improved in vitro aggregation models: Developing in vitro systems that better mimic the crowded and highly concentrated environment of the lens cytoplasm, incorporating relevant PTMs and interacting partners to study this compound aggregation. researchgate.netnih.gov
Advanced cell culture models: Utilizing induced pluripotent stem cells (iPSCs) to generate lens-like cells or other relevant cell types expressing this compound, allowing for the study of its function and dysfunction in a cellular context.
More representative animal models: Generating genetically modified animal models (e.g., knock-in models with specific PTM-mimicking mutations or models expressing cataract-associated this compound variants) that more accurately reflect human lens aging and cataract formation or extra-lenticular pathologies. arvojournals.orgresearchgate.net Mouse models have been useful for studying crystallin modifications and cataract development. arvojournals.org
Organoid and tissue engineering approaches: Developing 3D lens organoids or tissue-engineered constructs that can maintain the high protein concentration and cellular architecture of the native lens, providing a more complex system for studying this compound biology and pathology. researchgate.net
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding
Future research should focus on:
Multi-omics profiling of lens and other tissues: Conducting integrated genomics, transcriptomics, proteomics (including PTM analysis), and metabolomics studies on tissues expressing this compound under different conditions (e.g., healthy vs. cataractous lenses, young vs. aged tissues). mdpi.comnih.govmdpi.com
Developing computational tools for integration: Creating and refining bioinformatics tools and pipelines specifically designed for integrating and analyzing multi-omics data related to crystallin biology, enabling the identification of key pathways and networks. mdpi.comnih.gov
Identifying biomarkers and therapeutic targets: Using multi-omics data to identify potential biomarkers for early detection or progression of this compound-associated pathologies and to pinpoint key nodes in biological networks that could serve as therapeutic targets. mdpi.comacs.org
Understanding the interplay between different omics layers: Investigating how genetic variations or epigenetic modifications influence this compound expression and PTMs, and how these molecular changes impact downstream metabolic pathways.
Bridging Fundamental Molecular Insights with Broader Physiological and Pathological Contexts
Connecting the detailed molecular understanding of this compound, including its PTMs, interactions, and structural dynamics, to its broader roles in physiological processes and pathological conditions is a critical future direction.
Future research should focus on:
Linking molecular events to cellular dysfunction: Elucidating how specific molecular alterations in this compound contribute to cellular dysfunction in the lens (e.g., disruption of fiber cell architecture, increased light scattering) and other tissues. researchgate.netmdpi.com
Translating findings to disease mechanisms: Connecting the molecular and cellular insights to the mechanisms underlying the development and progression of this compound-associated diseases, such as cataracts and potentially certain neurological or reproductive disorders. vulcanchem.comnih.govnih.gov
Exploring therapeutic strategies based on molecular mechanisms: Utilizing the gained knowledge to design and test therapeutic interventions that target specific aspects of this compound biology, such as inhibiting detrimental PTMs, enhancing chaperone activity, or preventing aggregation. researchgate.netophed.comresearchgate.net
Investigating the systemic impact of this compound dysfunction: Exploring whether this compound dysfunction in one tissue can have systemic effects or be indicative of broader protein homeostasis issues.
By pursuing these future research directions, the scientific community can gain a more complete picture of this compound biology, paving the way for novel diagnostic tools and therapeutic strategies for associated diseases.
Q & A
Q. What experimental models are commonly used to study βS-crystallin’s chaperone-like activity, and how are they optimized?
- Methodological Guidance : Thermal aggregation assays using substrates like alcohol dehydrogenase (ADH) or insulin are standard. Monitor aggregation via light scattering at 360 nm and validate with SDS-PAGE to quantify co-precipitation of βS-crystallin with substrates . Ensure substrate-to-chaperone molar ratios (e.g., 1:1 to 1:2) are calibrated to avoid artifacts. Include controls with cross-linked βS-crystallin to assess subunit mobility dependence .
Q. What techniques are recommended for characterizing βS-crystallin’s oligomeric state and stability?
- Methodological Guidance : Size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) provides accurate oligomeric size distributions. Circular dichroism (CD) spectroscopy can monitor structural stability under varying temperatures or denaturants (e.g., urea). For dynamic subunit exchange, use fluorescence resonance energy transfer (FRET) with labeled subunits .
Advanced Research Questions
Q. How can researchers resolve contradictions regarding the role of subunit mobility in βS-crystallin’s chaperone activity?
- Methodological Guidance : Design comparative studies using:
- Intact vs. cross-linked βS-crystallin : Assess activity via thermal aggregation assays and correlate with subunit mobility data from NMR or hydrogen-deuterium exchange .
- Source-dependent variations : Compare recombinant vs. tissue-extracted βS-crystallin, noting post-translational modifications (e.g., phosphorylation) via mass spectrometry .
- Target protein specificity : Test diverse substrates (e.g., α-crystallin, ADH) to determine if mobility dependence is universal or context-specific .
Q. What strategies are effective for analyzing βS-crystallin’s structural rearrangements during substrate binding?
- Methodological Guidance :
- X-ray crystallography/NMR : Resolve high-resolution structures of βS-crystallin-substrate complexes (e.g., PDB entries 2bb2, 2jdf) to identify binding interfaces .
- Molecular dynamics simulations : Model subunit flexibility using software like GROMACS, validated against experimental data (e.g., hydrogen-deuterium exchange) .
Q. How should researchers design assays to evaluate βS-crystallin’s interaction with cataract-associated peptides (e.g., αA66-80)?
- Methodological Guidance :
- Turbidity assays : Monitor peptide-induced aggregation at 360 nm, ensuring peptide-to-βS-crystallin ratios are optimized (e.g., 1:1 to 1:2 μM) .
- Co-sedimentation assays : Use ultracentrifugation followed by SDS-PAGE to quantify co-precipitation of βS-crystallin and peptides .
- Fluorescence quenching : Track conformational changes via intrinsic tryptophan fluorescence shifts upon peptide binding .
Q. What statistical approaches validate βS-crystallin’s functional data in disease models?
- Methodological Guidance :
- Error analysis : Report standard deviations from triplicate experiments and use Student’s t-test for significance (p < 0.05) .
- Reproducibility checks : Compare batch-to-batch variability using recombinant βS-crystallin with stringent quality control (e.g., HPLC purity >95%) .
Technical Validation & Reproducibility
Q. How can researchers ensure sample purity and consistency in βS-crystallin studies?
- Methodological Guidance :
- SEC-MALS : Confirm monodispersity and exclude aggregates .
- Mass spectrometry : Verify molecular weight and post-translational modifications .
- Peptide content analysis : For synthetic peptides, quantify exact concentrations via amino acid analysis to avoid solubility artifacts .
Q. What are best practices for addressing βS-crystallin’s functional heterogeneity across studies?
- Methodological Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
